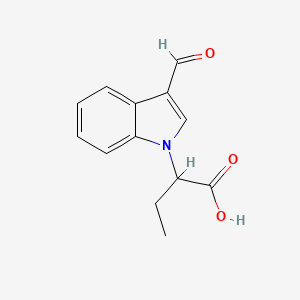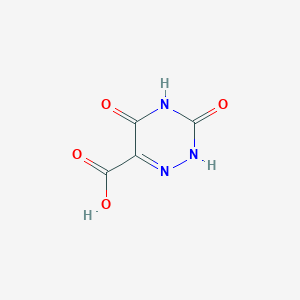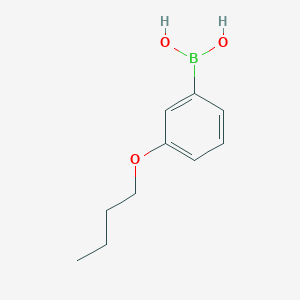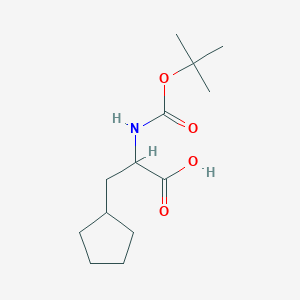
Boc-beta-cyclopentyl-DL-alanine
Vue d'ensemble
Description
Boc-beta-cyclopentyl-DL-alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, allowing for the amino group to participate in subsequent peptide bond formation.
Synthesis Analysis
The synthesis of Boc-protected amino acids and peptides typically involves the formation of a mixed anhydride intermediate, which is then reacted with an amino acid or peptide component. For example, the synthesis of Boc-L-Asn-L-Pro-OBzl, a related dipeptide, was performed using isobutylchloroformate, Boc-L-asparagine, and HCl.L-proline-OBzl. This reaction resulted in a protected dipeptide that crystallized with methanol in the crystal structure .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids and peptides can be determined through crystallography. In the case of Boc-L-Asn-L-Pro-OBzl, the crystal structure revealed an extended conformation with the Asn-Pro peptide bond in the trans configuration. Intermolecular hydrogen bonding was observed between the methanol and the Asn side chain, as well as between the peptide backbone and the Asn side chain .
Chemical Reactions Analysis
Boc-protected amino acids and peptides can undergo various chemical reactions, particularly those involved in peptide bond formation. The Boc group itself is stable under basic conditions but can be removed under acidic conditions to expose the amino group for further reaction. A side reaction observed during the synthesis of Boc-L-Asn-L-Pro-OBzl was the dehydration of the Asn side chain, leading to the formation of a beta-cyano-L-alanine derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids and peptides are influenced by their molecular structure. For instance, the crystallographic data for Boc-L-Asn-L-Pro-OBzl indicates a monoclinic crystal system with specific unit cell dimensions and a calculated density. The presence of solvent molecules, such as methanol, can also affect the crystallization and the overall properties of the compound .
While the provided data does not include specific information on Boc-beta-cyclopentyl-DL-alanine, the analysis of related compounds such as Boc-L-Asn-L-Pro-OBzl provides insight into the typical synthesis, structure, and properties of Boc-protected amino acids and peptides.
Applications De Recherche Scientifique
“Boc-beta-cyclopentyl-DL-alanine” is a type of amino acid and it’s used in proteomics research . Here are some potential applications based on the properties of this compound:
-
Proteomics Research
-
Peptide Synthesis
“Boc-beta-cyclopentyl-DL-alanine” is a type of amino acid and it’s used in proteomics research . Here are some potential applications based on the properties of this compound:
-
Proteomics Research
-
Peptide Synthesis
Propriétés
IUPAC Name |
3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWGGHVJJRREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169341 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-beta-cyclopentyl-DL-alanine | |
CAS RN |
401514-71-4 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401514-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)


acetate](/img/structure/B1335835.png)
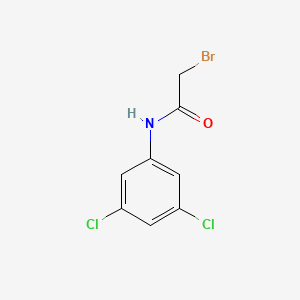
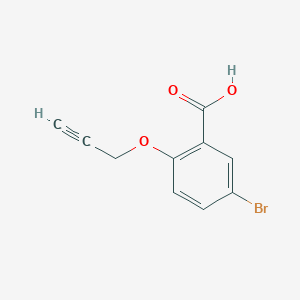
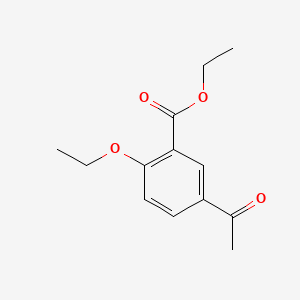
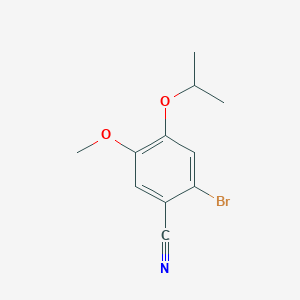

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)
